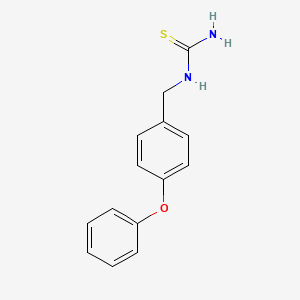

(4-Phenoxyphenyl)methylthiourea

Description

(4-Phenoxyphenyl)methylthiourea is a thiourea derivative featuring a methyl group and a 4-phenoxyphenyl substituent attached to the thiourea core (-NH-CS-NH-). Thioureas are widely studied for their hydrogen-bonding capabilities, structural diversity, and applications in corrosion inhibition, crystal engineering, and medicinal chemistry. The phenoxyphenyl group introduces steric bulk and electron-rich aromaticity, which may influence hydrogen bonding, solubility, and functional efficacy compared to simpler thiourea derivatives .

Properties

CAS No. |

832099-19-1 |

|---|---|

Molecular Formula |

C14H14N2OS |

Molecular Weight |

258.34 g/mol |

IUPAC Name |

(4-phenoxyphenyl)methylthiourea |

InChI |

InChI=1S/C14H14N2OS/c15-14(18)16-10-11-6-8-13(9-7-11)17-12-4-2-1-3-5-12/h1-9H,10H2,(H3,15,16,18) |

InChI Key |

VTJGIHFDKNNRLZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)CNC(=S)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Phenoxyphenyl)methylthiourea typically involves the reaction of 4-phenoxybenzyl chloride with thiourea. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization .

Industrial Production Methods: While specific industrial production methods for (4-Phenoxyphenyl)methylthiourea are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques .

Chemical Reactions Analysis

Types of Reactions: (4-Phenoxyphenyl)methylthiourea can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiourea moiety to a thiol or amine.

Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and amines.

Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: Research has explored its potential as an inhibitor of certain enzymes.

Medicine: Preliminary studies suggest it may have anticancer properties.

Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (4-Phenoxyphenyl)methylthiourea involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of certain enzymes by binding to their active sites. This interaction can disrupt the normal function of the enzyme, leading to therapeutic effects such as the inhibition of cancer cell growth .

Comparison with Similar Compounds

Structural and Substituent Effects

Thiourea derivatives vary significantly based on substituents, which dictate their intermolecular interactions and packing patterns:

Key Observations :

- The methyl group in MTU disrupts hydrogen-bonded networks compared to unsubstituted thiourea, as seen in its adducts with dioxane ().

- Aromatic substituents like phenyl (phenylthiourea) improve corrosion inhibition due to increased hydrophobicity and electron density ().

- The phenoxyphenyl group in the target compound likely enhances π-stacking and solubility compared to phenylthiourea, though steric effects may reduce hydrogen-bonding efficiency .

Physicochemical Properties

Hydrogen Bonding and Crystal Packing:

- MTU : Forms molecular ribbons via NH···S hydrogen bonds in adducts with dioxane. Adjacent ribbons connect via dioxane molecules, creating layered structures ().

- 1,1-Dimethylthiourea (DMTU) : Methyl groups block direct dimerization, necessitating indirect linkages via solvent molecules like morpholine ().

Solubility and Reactivity:

- Electron-rich substituents (e.g., phenoxy) increase solubility in organic solvents but may reduce aqueous solubility.

- The thiourea core remains reactive toward electrophiles, with substituents influencing reaction pathways (e.g., alkylation or coordination with metal ions) .

Functional Performance: Corrosion Inhibition

Thiourea derivatives are effective corrosion inhibitors, with performance linked to substituent electronic and steric effects:

Mechanistic Insight :

- The phenoxyphenyl group’s oxygen atom may act as an additional hydrogen-bond acceptor, improving adsorption on metal surfaces .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.